2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]furan-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3S/c1-4-7(19(10,16)17)3-6(18-4)5-2-8(15-14-5)9(11,12)13/h2-3H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYGOQGWMJHOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=NNC(=C2)C(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products, depending on the specific reaction conditions.
Scientific Research Applications
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Agrochemicals: Its trifluoromethyl group enhances its stability and bioactivity, making it useful in the development of herbicides and insecticides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or modulating receptor activity. The trifluoromethyl group can enhance binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Insights :
- Heterocycle Influence: Replacing the furan ring in the target compound with a thiophene (as in the analog from ) introduces additional sulfur, increasing molecular weight (330.73 vs. Thiophene’s higher polarizability may enhance intermolecular interactions compared to furan .
- Trifluoromethyl Group : The -CF₃ group in both the target and its analogs contributes to increased electronegativity and lipophilicity, impacting reactivity in cross-coupling reactions .
- Sulfonyl Chloride Reactivity : All compounds exhibit high reactivity due to the -SO₂Cl group, though steric hindrance from the pyrazole and furan substituents in the target compound may slow nucleophilic attacks compared to simpler analogs like trifluoromethanesulfonyl chloride .
Hydrogen Bonding and Crystallographic Behavior
The pyrazole and furan rings in the target compound likely participate in hydrogen bonding, influencing crystallization and solid-state packing. Bernstein et al. () highlight that directional hydrogen bonds govern molecular aggregation, and the -CF₃ group may disrupt traditional H-bond networks due to its electron-withdrawing nature .
Biological Activity
2-Methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₈ClF₃N₂O₃S
- Molecular Weight : 356.71 g/mol
The presence of the trifluoromethyl group and the furan sulfonyl moiety suggests potential reactivity and biological interactions, making it a candidate for further pharmacological studies.
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing pyrazole rings exhibit significant anticancer activity. For instance, a related compound demonstrated IC₅₀ values of 0.051 µM against human pancreatic cancer cell lines (BxPC-3) and 0.066 µM against Panc-1 cells, indicating potent cytotoxic effects compared to normal fibroblast cells (IC₅₀ = 0.36 µM) . These findings suggest that the structural features of the pyrazole moiety contribute to enhanced anticancer activity.
Enzyme Inhibition
Another area of interest is the compound's potential as an inhibitor of monoamine oxidase B (MAO-B). A related series of compounds showed selective inhibition with IC₅₀ values ranging from 29 to 56 nM for MAO-B, while exhibiting minimal inhibition for MAO-A . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Study on Antiproliferative Activity
A detailed investigation into the antiproliferative effects of similar pyrazole-containing compounds revealed that extending exposure time to these agents resulted in stronger antiproliferative effects on cancer cell lines . The study systematically varied concentrations and exposure durations, documenting significant reductions in cell viability.
Herbicidal Activity
In preliminary tests, related compounds exhibited herbicidal activities against specific plant species, suggesting potential agricultural applications. For example, one study reported an 80% herbicidal effect at a concentration of 200 µg/mL against rape plants . This indicates that the compound may have dual applications in both medicinal and agricultural fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
